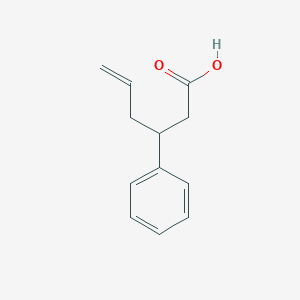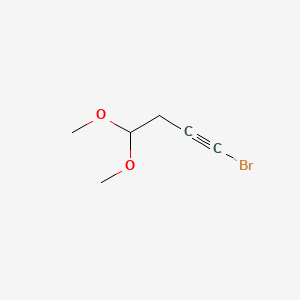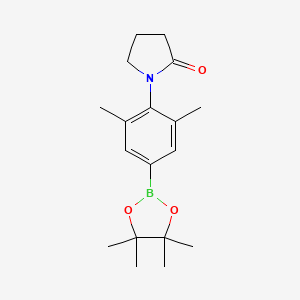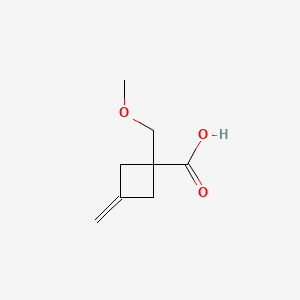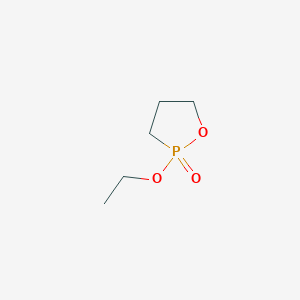
2-Ethoxy-1,2-oxaphospholane 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-1,2lambda5-oxaphospholan-2-one is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by a five-membered ring structure containing phosphorus, oxygen, and carbon atoms
Preparation Methods
The synthesis of 2-ethoxy-1,2lambda5-oxaphospholan-2-one can be achieved through several methods. One notable method involves the cyclization of 4-chlorobut-2-enyl ethyl alkynylphosphonate using palladium (II) acetate (Pd(OAc)2) and lithium chloride (LiCl) as catalysts . The reaction conditions typically include a solvent such as tetrahydrofuran (THF) and a temperature range of 50-70°C. This method results in the formation of the desired oxaphospholanone ring structure.
Chemical Reactions Analysis
2-Ethoxy-1,2lambda5-oxaphospholan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Ethoxy-1,2lambda5-oxaphospholan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of flame-retardant materials and as an additive in lubricants and plasticizers
Mechanism of Action
The mechanism of action of 2-ethoxy-1,2lambda5-oxaphospholan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction is mediated through the formation of a phosphoramide bond, which is stable and resistant to hydrolysis .
Comparison with Similar Compounds
2-Ethoxy-1,2lambda5-oxaphospholan-2-one can be compared with other similar compounds such as:
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: This compound has a similar ring structure but differs in its oxygen atom arrangement.
2-Methyl-1,2lambda5-oxaphospholan-2-one: This compound has a methyl group instead of an ethoxy group, leading to different chemical properties and reactivity. The uniqueness of 2-ethoxy-1,2lambda5-oxaphospholan-2-one lies in its specific ring structure and the presence of the ethoxy group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5H11O3P |
|---|---|
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-ethoxy-1,2λ5-oxaphospholane 2-oxide |
InChI |
InChI=1S/C5H11O3P/c1-2-7-9(6)5-3-4-8-9/h2-5H2,1H3 |
InChI Key |
KBESTWHNVGVDHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)CCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


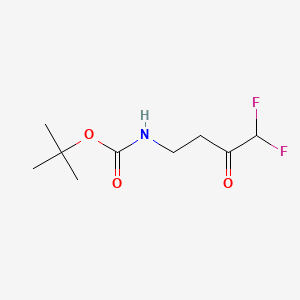

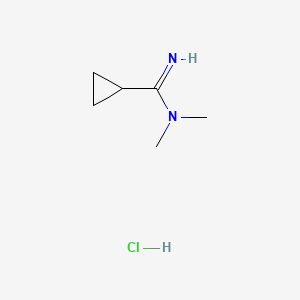
![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)
![9-Oxa-3-azabicyclo[3.3.1]nonane-7-carboxylic acid hydrochloride](/img/structure/B13464969.png)
